molecular formula C8H13N3O2 B12935555 ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B12935555
M. Wt: 183.21 g/mol
InChI Key: SZULBGQFOYXAFE-RQJHMYQMSA-N
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Description

This compound is a chiral amine featuring a tetrahydrofuran (THF) ring substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole moiety. The (2R,5S) stereochemistry confers specific spatial orientation, influencing its interactions with biological targets.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine

InChI

InChI=1S/C8H13N3O2/c1-5-10-8(13-11-5)7-3-2-6(4-9)12-7/h6-7H,2-4,9H2,1H3/t6-,7+/m1/s1

InChI Key

SZULBGQFOYXAFE-RQJHMYQMSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CC[C@@H](O2)CN

Canonical SMILES

CC1=NOC(=N1)C2CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized via cyclization of suitable nitrile oxides with amidoximes.

    Attachment of the Methanamine Group: This step often involves reductive amination or other amine introduction techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound is compared to analogs with modifications in:

Oxadiazole substituents (e.g., cyclopropyl, phenyl, thiophene).

Core ring systems (tetrahydrofuran vs. tetrahydropyran or aromatic rings).

Stereochemistry (racemic vs. enantiopure forms).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Oxadiazole Core Ring Stereochemistry Molecular Weight (g/mol) Key Properties
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine 3-Methyl Tetrahydrofuran (2R,5S) ~253* High polarity, chiral specificity
rac-[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine 3-Cyclopropyl Tetrahydrofuran Racemic ~279* Increased lipophilicity
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Thiophen-2-ylmethyl N/A Not specified 293.78 (HCl salt) Enhanced π-π interactions
(3-Methyl-1,2,4-oxadiazol-5-yl)(oxan-4-yl)methanamine hydrochloride 3-Methyl Tetrahydropyran Not specified ~283* Improved metabolic stability
(S)-(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine 3-Methyl Benzene (S) ~217* Higher aromaticity, reduced solubility

*Calculated based on molecular formulae from evidence.

a) Impact of Oxadiazole Substituents
  • 3-Methyl group : Found in both the target compound and Entry 5 (Table 1), this substituent balances polarity and steric bulk, favoring membrane permeability .
  • Thiophen-2-ylmethyl group (Entry 3): The sulfur atom and aromatic system enable π-stacking interactions with protein targets, as seen in kinase inhibitors .
b) Core Ring Modifications
  • Tetrahydrofuran vs. Tetrahydropyran (Entry 4): The tetrahydropyran ring increases ring size, altering conformational flexibility and hydrogen-bonding patterns. This may improve binding to larger enzymatic pockets .
  • Benzene vs. Tetrahydrofuran (Entry 5): Aromatic cores like benzene enhance rigidity and planar stacking but reduce solubility, limiting bioavailability .
c) Stereochemical Considerations

The (2R,5S) configuration in the target compound contrasts with racemic analogs (Entry 2) and enantiopure derivatives (Entry 5). Enantiopure compounds often exhibit higher target specificity, as demonstrated by the (S)-phenyl derivative’s improved receptor binding in preliminary studies .

Biological Activity

((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyDetails
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name [(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine
InChI Key SZULBGQFOYXAFE-RQJHMYQMSA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways related to cell growth and apoptosis. Initial findings suggest that the compound may influence signal transduction pathways and metabolic processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. For instance:

  • Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.
  • Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results:

  • Cell Line Studies : In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of cancer cell lines derived from human liver and breast cancers.
  • Apoptosis Induction : Mechanistic studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Compound NameStructural FeaturesUnique Aspects
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanolHydroxyl group instead of methanamineAlcohol functionality may alter solubility and reactivity
((2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)ethanamineEthylamine group instead of methanamineLarger alkyl chain may influence biological activity

These comparisons highlight how variations in functional groups can significantly impact the compound's reactivity and biological efficacy.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a viable pathway for antibiotic development .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of oxadiazole derivatives on various cancer cell lines. The results indicated that structural modifications could enhance cytotoxicity against specific cancer types .

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